N,N'-bis[(4-chlorophenyl)methyl]propanediamide
CAS No.: 379254-86-1
Cat. No.: VC8414955
Molecular Formula: C17H16Cl2N2O2
Molecular Weight: 351.2 g/mol
* For research use only. Not for human or veterinary use.
![N,N'-bis[(4-chlorophenyl)methyl]propanediamide - 379254-86-1](/images/structure/VC8414955.png)
Specification
CAS No. | 379254-86-1 |
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Molecular Formula | C17H16Cl2N2O2 |
Molecular Weight | 351.2 g/mol |
IUPAC Name | N,N'-bis[(4-chlorophenyl)methyl]propanediamide |
Standard InChI | InChI=1S/C17H16Cl2N2O2/c18-14-5-1-12(2-6-14)10-20-16(22)9-17(23)21-11-13-3-7-15(19)8-4-13/h1-8H,9-11H2,(H,20,22)(H,21,23) |
Standard InChI Key | GGYWOIPZKODLIC-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CNC(=O)CC(=O)NCC2=CC=C(C=C2)Cl)Cl |
Canonical SMILES | C1=CC(=CC=C1CNC(=O)CC(=O)NCC2=CC=C(C=C2)Cl)Cl |
Introduction
Chemical Identity
Property | Details |
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IUPAC Name | N,N'-bis[(4-chlorophenyl)methyl]propanediamide |
Molecular Formula | C17H16Cl2N2O2 |
Molecular Weight | 351.23 g/mol |
Structure | Contains two chlorophenyl groups linked to a central propanediamide unit. |
SMILES Notation | C1=CC(=CC=C1CN(C(=O)C)C(=O)C)Cl |
This compound belongs to the class of diamides, with its structure stabilized by intramolecular hydrogen bonding and aromatic interactions.
Structural Features
The compound exhibits symmetry around the central carbon atom in the propanediamide chain. Key structural features include:
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Amide Groups: The amide groups are coplanar with their adjacent benzene rings, contributing to resonance stabilization.
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Chlorophenyl Substituents: These provide electron-withdrawing effects, influencing the compound's reactivity and interactions.
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Hydrogen Bonding: Intramolecular hydrogen bonds stabilize the structure, while intermolecular hydrogen bonds facilitate crystal packing.
Synthesis
The synthesis of N,N'-bis[(4-chlorophenyl)methyl]propanediamide typically involves:
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Starting Materials:
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4-chlorobenzylamine
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Propanedioyl chloride (malonyl chloride)
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Reaction Mechanism:
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The reaction proceeds via nucleophilic substitution, where the amine groups of 4-chlorobenzylamine react with malonyl chloride to form the diamide linkage.
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Conditions:
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The reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane or tetrahydrofuran (THF).
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A base such as triethylamine may be used to neutralize the HCl byproduct.
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Spectral Data:
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IR Spectrum: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
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NMR Spectrum:
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: Signals for aromatic protons (~7–8 ppm) and amide protons (~8–9 ppm).
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: Peaks corresponding to carbonyl carbons (~170 ppm) and aromatic carbons (~120–140 ppm).
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Applications
N,N'-bis[(4-chlorophenyl)methyl]propanediamide has potential applications in various fields:
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Pharmaceuticals:
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Its structural similarity to bioactive diamides suggests potential use as a scaffold for drug development.
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Could be investigated for antimicrobial or anticancer properties, similar to related compounds.
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Material Science:
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May serve as a precursor for polymers or advanced materials due to its aromatic and amide functionalities.
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Chemical Research:
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Useful as a model compound for studying hydrogen bonding and molecular interactions in diamides.
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Related Compounds
Several structurally related diamides have been studied for their biological activities:
Compound Name | Activity/Use |
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N,N'-bis(4-methoxyphenyl)propanediamide | Antimicrobial and anticancer research |
N,N'-bis(2,4-dimethylphenyl)propanediamide | Structural studies involving π-stacking |
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